molecular formula C14H10O3 B14132166 1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione CAS No. 34589-99-6

1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione

Cat. No.: B14132166
CAS No.: 34589-99-6
M. Wt: 226.23 g/mol
InChI Key: LKENZCXDBCULOT-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione is an organic compound known for its unique chemical structure and properties It features a hydroxyphenyl group and a phenyl group attached to an ethanedione backbone

Preparation Methods

The synthesis of 1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, further modulating their function . These interactions can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione can be compared with other similar compounds such as:

    2-Hydroxyacetophenone: Lacks the additional phenyl group, making it less versatile in certain reactions.

    Benzoin: Contains a similar ethanedione backbone but lacks the hydroxy group, affecting its reactivity.

    2-Hydroxybenzophenone: Similar structure but with different substitution patterns, leading to variations in chemical behavior. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research applications.

Properties

CAS No.

34589-99-6

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C14H10O3/c15-12-9-5-4-8-11(12)14(17)13(16)10-6-2-1-3-7-10/h1-9,15H

InChI Key

LKENZCXDBCULOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2O

Origin of Product

United States

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